Cas no 358782-91-9 (1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole)

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is a fluorinated pyrrole derivative characterized by its unique structural features, including a chloro-trifluoromethylphenyl substituent and dimethylpyrrole core. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of bioactive molecules. The presence of both electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methyl) groups enhances its versatility in chemical transformations, such as cross-coupling or nucleophilic substitution reactions. Its stable aromatic framework and halogenated moieties make it suitable for applications in agrochemical and pharmaceutical research, particularly in the design of compounds with tailored electronic and steric properties. The compound is typically handled under standard laboratory conditions.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole structure
358782-91-9 structure
Product Name:1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
CAS No:358782-91-9
MF:C13H11ClF3N
MW:273.681352853775
MDL:MFCD01964836
CID:5074276
Update Time:2026-03-01

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
    • MDL: MFCD01964836
    • Inchi: 1S/C13H11ClF3N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3
    • InChI Key: QRSLEOWUWJBCTM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)N1C(C)=CC=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 285
  • XLogP3: 4.6
  • Topological Polar Surface Area: 4.9

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB560563-250 mg
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole; .
358782-91-9
250MG
€174.00 2023-04-13
abcr
AB560563-500 mg
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole; .
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AB560563-1 g
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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358782-91-9 98%
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abcr
AB560563-5g
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole; .
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abcr
AB560563-10g
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole; .
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AB560563-250mg
1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole; .
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AB560563-500mg
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1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole Suppliers

Amadis Chemical Company Limited
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(CAS:358782-91-9)1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
Order Number:A1159685
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:56
Price ($):335.0
Email:sales@amadischem.com

Additional information on 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 358782-91-9): A Comprehensive Overview

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole, identified by its CAS number 358782-91-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both chloro and trifluoromethyl substituents on the phenyl ring, combined with the dimethyl groups on the pyrrole ring, imparts distinct electronic and steric properties that make this compound a promising candidate for further investigation.

The compound's structure consists of a pyrrole core, which is a five-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom plays a crucial role in the compound's reactivity and interaction with biological targets. The phenyl ring attached to the pyrrole via a carbon-nitrogen bond is substituted with a chloro group at the 4-position and a trifluoromethyl group at the 3-position. These substituents are strategically positioned to influence the electronic distribution across the molecule, thereby affecting its binding affinity and pharmacological activity.

The dimethyl groups at the 2- and 5-positions of the pyrrole ring further enhance the compound's steric bulk, which can be critical in determining its interactions with biological receptors. This structural arrangement not only contributes to the compound's stability but also influences its solubility and metabolic pathways. The combination of these structural elements makes 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole a versatile scaffold for drug discovery efforts.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. The pyrrole moiety is well-known for its presence in numerous bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The unique substitution pattern of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole positions it as a potential lead compound for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The chloro and trifluoromethyl groups are known to enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions with target proteins. Additionally, the dimethyl groups can improve metabolic stability by preventing rapid degradation by enzymatic processes. These features make 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole an attractive candidate for further exploration in drug discovery programs.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, permeability, and metabolic stability. The presence of a trifluoromethyl group in this compound aligns it with this growing trend. Moreover, the chloro substituent can serve as a handle for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyrroles and aryl halides, followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have made it possible to access complex molecules like this one with increasing efficiency and scalability.

In conclusion, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole (CAS No. 358782-91-9) represents a promising scaffold for pharmaceutical development. Its unique structural features and potential applications in drug discovery make it a valuable asset for researchers working in medicinal chemistry. As our understanding of biological targets continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:358782-91-9)1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole
A1159685
Purity:99%
Quantity:1g
Price ($):335.0
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